{2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine
Description
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
(2-ethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C9H12N4/c1-2-7-5-9-11-4-3-8(6-10)13(9)12-7/h3-5H,2,6,10H2,1H3 |
InChI Key |
CNUYZDUHWIDBLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=CC=NC2=C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-(aryldiazenyl)pyrazol-3,5-diamines with substituted 4-methoxy-1,1,1-trifluoro-3-buten-2-ones in acetonitrile . The reaction conditions are generally mild, and the yields range from 50% to 90%.
Industrial Production Methods
While specific industrial production methods for {2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine are not well-documented, the general approach would likely involve scalable synthetic routes similar to those used in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential for industrial-scale production.
Chemical Reactions Analysis
Amine-Specific Reactions
The primary amine group at position 7 undergoes characteristic nucleophilic reactions:
Acylation
Reacts with acyl chlorrides (e.g., acetyl chloride) or anhydrides under mild conditions (0–25°C, inert atmosphere) to form amides. For example:
Yields typically exceed 80% in dichloromethane with triethylamine as a base .
Alkylation
Forms secondary or tertiary amines via nucleophilic substitution with alkyl halides (e.g., methyl iodide). Reactions require polar aprotic solvents (DMF, acetonitrile) and elevated temperatures (50–80°C) .
Heterocyclic Ring Functionalization
The pyrazolo[1,5-a]pyrimidine scaffold participates in electrophilic and cycloaddition reactions:
Electrophilic Aromatic Substitution (EAS)
Position 3 of the pyrazole ring is highly reactive toward nitration and halogenation. Example conditions:
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2 h | 3-Nitro derivative | 72% | |
| Bromination | N-Bromosuccinimide | DCM, RT, 20 min | 3-Bromo derivative | 88% |
Cross-Coupling Reactions
Pd-catalyzed Suzuki-Miyaura coupling at position 5 enables aryl/heteroaryl group introduction:
Reported yields range from 65% to 92% under microwave-assisted conditions .
Cyclization and Annulation
The amine group facilitates intramolecular cyclization with electrophilic partners:
Formation of Bicyclic Derivatives
Reaction with β-diketones or enaminones generates fused polycyclic systems. A representative protocol:
| Reactant | Catalyst | Solvent | Temperature | Time | Product | Yield | Source |
|---|---|---|---|---|---|---|---|
| Ethyl acetoacetate | Acetic acid | Ethanol | 130°C | 18 h | Pyrazolo[1,5-a]pyrimidinone | 94% |
Mechanistic studies indicate a tandem aza-Michael addition and oxidative dehydrogenation pathway .
Amine Oxidation
Controlled oxidation with MnO₂ or RuO₄ converts the primary amine to a nitrile or aldehyde. For example:
Yields depend on oxidant stoichiometry (50–78%) .
Ring Reduction
Catalytic hydrogenation (H₂/Pd-C) partially reduces the pyrimidine ring, yielding dihydro derivatives .
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
{2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine derivatives have shown promising results as potential anticancer agents. Studies indicate that pyrazolo[1,5-a]pyrimidine derivatives possess significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from this scaffold have been evaluated for their effectiveness against lung (A549), breast (MDA-MB-231), and prostate (DU-145) cancer cell lines, with some derivatives exhibiting IC50 values as low as 2.6 μM, indicating strong cytotoxic potential against these cancer types .
Inhibition of Mycobacterial ATP Synthase
Recent research has identified pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of mycobacterial ATP synthase, making them candidates for the treatment of tuberculosis. These compounds have demonstrated the ability to inhibit ATP depletion in Mycobacterium tuberculosis cultures and have shown efficacy in vivo in mouse models of tuberculosis .
Tyrosine Kinase Inhibitors
The compound's structure has been linked to the development of tyrosine kinase inhibitors, which are crucial in cancer therapy. For example, compounds with the pyrazolo[1,5-a]pyrimidine core have been synthesized and evaluated for their inhibitory activity against cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation and cancer progression .
Biological Activities
Antimicrobial Properties
{2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine derivatives have also been studied for their antimicrobial properties. They exhibit activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives have been documented, supporting their potential use in treating inflammatory diseases. The mechanism involves modulation of inflammatory pathways, which could lead to the development of novel anti-inflammatory drugs .
Structure-Activity Relationship Studies
Research has focused on understanding the relationship between the chemical structure of {2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine and its biological activity. Structure-activity relationship (SAR) studies reveal that specific substitutions on the pyrazolo[1,5-a]pyrimidine scaffold can significantly enhance potency against targeted biological pathways. For example, modifications at the C7 position have been shown to influence selectivity and efficacy against different kinases and enzymes involved in disease processes .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of {2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with molecular targets such as protein kinases. It can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival.
Comparison with Similar Compounds
Substituent Variations at Position 2
The 2-ethyl group distinguishes this compound from analogs with different alkyl or aryl substituents:
Substituent Variations at Position 7
The primary methanamine group contrasts with bulkier substituents:
Core Structure Modifications
- Triazolo[1,5-a]pyrimidines : Replacing the pyrazole ring with triazole (e.g., 8-methyl-2-[4-(trifluoromethyl)phenyl]triazolo[1,5-c]pyrimidin-5-amine) alters electron distribution and bioactivity .
- Dihydropyrazolo[1,5-a]pyrimidines: Saturation of the pyrimidine ring (e.g., 2-amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-(2-methoxyphenyl)-dihydropyrazolo[1,5-a]pyrimidin-7-one) reduces aromaticity, affecting solubility and metabolic stability .
Data Tables
Table 1: Structural and Physicochemical Comparisons
Research Findings and Implications
- Substituent Effects : The 2-ethyl group balances lipophilicity and steric hindrance, while the 7-methanamine group offers a site for further functionalization (e.g., acylations or Schiff base formations) .
- Biological Relevance : Pyrazolo[1,5-a]pyrimidines with electron-withdrawing groups (e.g., trifluoromethyl, carboxylate) exhibit enhanced receptor binding, suggesting that modifying the methanamine group could optimize activity .
- Synthetic Flexibility : Position 7 is highly reactive, enabling efficient derivatization via nucleophilic substitution or cross-coupling reactions .
Biological Activity
{2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores the biological activity of this compound based on recent research findings, structure-activity relationships (SAR), and case studies.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a significant class of N-heterocyclic compounds that exhibit a wide range of biological activities. They have been studied for their potential as inhibitors of various enzymes and receptors involved in diseases such as tuberculosis and cancer. The structural diversity within this class allows for extensive modifications that can enhance their pharmacological profiles.
Antimycobacterial Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidin-7-yl derivatives as effective inhibitors of Mycobacterium tuberculosis (M.tb). A comprehensive study synthesized approximately 70 novel derivatives and evaluated their antimycobacterial activity. Notably, compounds with a 3-(4-fluoro)phenyl group demonstrated significant potency against M.tb growth in vitro, with some showing low human ether-à-go-go-related gene (hERG) liability and good stability in liver microsomes .
Table 1: Antimycobacterial Activity of Selected Compounds
| Compound ID | Structure | MIC (µM) | Remarks |
|---|---|---|---|
| 11 | 3-(4-fluoro)phenyl | 84 | Effective against M.tb |
| 16 | 5-(alkyl/aryl substituent) | 63 | Low cytotoxicity |
| 40 | 7-(2-pyridylmethylamine) | 82 | Active in vivo in mouse model |
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives has also been extensively researched. A focused library was developed targeting various kinases involved in oncogenesis. For instance, certain derivatives exhibited strong inhibition against SRC family kinases and mTOR pathways, which are crucial in cancer cell proliferation .
Table 2: Anticancer Activity Against Selected Kinases
| Compound ID | Target Kinase | IC50 (nM) | Cell Line Tested |
|---|---|---|---|
| 7j | SRC | 12 | MCF7 |
| 9d | mTOR | >28-fold | MDA-MB-231 |
| 8d | ABL | >100 | Various |
The mechanism by which {2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine exerts its biological effects involves interaction with specific enzymes and pathways:
- Inhibition of ATP Synthase : The compound has been shown to inhibit mycobacterial ATP synthase, disrupting energy production in M.tb .
- Kinase Inhibition : It selectively targets kinases involved in cancer progression, leading to reduced cell viability .
Case Study 1: Antimycobacterial Efficacy
A study conducted on a series of substituted pyrazolo[1,5-a]pyrimidines demonstrated that modifications at the C-7 position significantly impacted their efficacy against M.tb. The most effective analogues were those with specific substitutions that enhanced binding affinity to the ATP synthase active site .
Case Study 2: Cancer Cell Line Testing
In another investigation, derivatives were tested on breast cancer cell lines (MCF7 and MDA-MB-231). The results indicated that certain compounds led to significant reductions in cell proliferation rates compared to controls, suggesting potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for {2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves cyclization of precursors (e.g., pyrazolo[1,5-a]pyrimidine core formation) followed by functionalization at position 6. For example, nucleophilic substitution or coupling reactions are used to introduce the methanamine group. Key challenges include regioselectivity and yield optimization.
- Methodology : Use solvent-free conditions or polar aprotic solvents (e.g., DMF) with catalysts like K2CO3 for amine coupling .
- Optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. Which analytical techniques are critical for characterizing {2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine?
- Answer :
- X-ray crystallography : Resolve 3D structure using SHELXL for refinement .
- NMR : <sup>1</sup>H/<sup>13</sup>C NMR confirms regiochemistry (e.g., ethyl group at C2 and methanamine at C7). Key signals: ~δ 2.5 ppm (ethyl CH3), δ 4.1 ppm (CH2NH2) .
- Mass spectrometry : ESI-MS validates molecular weight (e.g., m/z 223 for C14H13N3 analogs) .
Q. What in vitro assays are used to evaluate its biological activity?
- Answer :
- Enzyme inhibition : Kinase or protease inhibition assays (IC50 determination) using fluorescence-based substrates .
- Anticancer activity : MTT assays on cell lines (e.g., HepG2, MCF-7) with dose-response curves .
- Mechanistic studies : Western blotting to assess downstream signaling (e.g., MAPK pathway modulation) .
Q. What safety protocols are essential when handling this compound?
- Answer :
- Use PPE (gloves, lab coat, goggles) due to potential irritancy.
- Work in a fume hood for reactions involving volatile solvents (e.g., acetonitrile).
- Dispose of waste via certified hazardous waste services .
Advanced Research Questions
Q. How do substituent variations (e.g., ethyl vs. trifluoromethyl) impact bioactivity and target selectivity?
- Answer :
- Electron-withdrawing groups (e.g., CF3) enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Ethyl groups improve metabolic stability but may reduce solubility. SAR studies using analogs (e.g., 5-methyl or 3-phenyl derivatives) reveal optimal substituent combinations .
- Methodology : Parallel synthesis and molecular docking (e.g., AutoDock Vina) to predict binding modes .
Q. How can contradictory pharmacokinetic data (e.g., in vitro vs. in vivo bioavailability) be resolved?
- Answer :
- In vitro-in vivo correlation (IVIVC) : Assess metabolic stability using liver microsomes and compare with in vivo PK studies in rodents.
- Formulation strategies : Use co-solvents (e.g., PEG 400) or liposomal encapsulation to enhance solubility .
Q. What strategies address low crystallinity in X-ray structure determination?
- Answer :
- Cocrystallization : Add coformers (e.g., succinic acid) to improve crystal packing.
- Data collection : Use synchrotron radiation for weak diffraction patterns. Refinement via SHELXL with TWINABS for twinned crystals .
Q. How can computational methods guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
